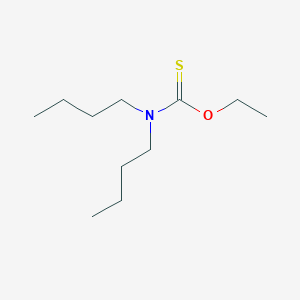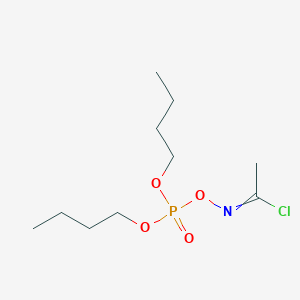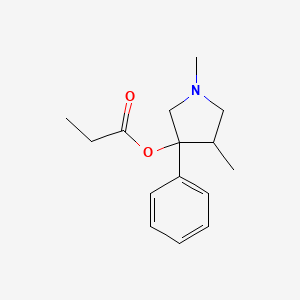![molecular formula C14H14O2S2 B14334921 2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol CAS No. 107777-29-7](/img/structure/B14334921.png)
2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol is an organic compound characterized by the presence of two phenol groups connected via a sulfanylethylsulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol typically involves the reaction of 2-mercaptophenol with 2-chloroethyl sulfide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the chloroethyl sulfide, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The sulfanylethylsulfanyl linkage may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptophenol: Shares the phenol and thiol functional groups but lacks the sulfanylethylsulfanyl linkage.
Hydroquinone: Contains two hydroxyl groups on a benzene ring but lacks the sulfur-containing linkage.
Thiophenol: Contains a thiol group attached to a benzene ring but lacks the additional phenol group and sulfanylethylsulfanyl linkage.
Uniqueness
2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol is unique due to the presence of both phenol and sulfanylethylsulfanyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
107777-29-7 |
|---|---|
Fórmula molecular |
C14H14O2S2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxyphenyl)sulfanylethylsulfanyl]phenol |
InChI |
InChI=1S/C14H14O2S2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,15-16H,9-10H2 |
Clave InChI |
DBXBUQCXHDEBQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)O)SCCSC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


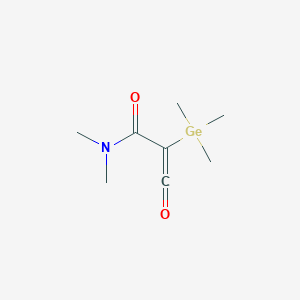

![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)
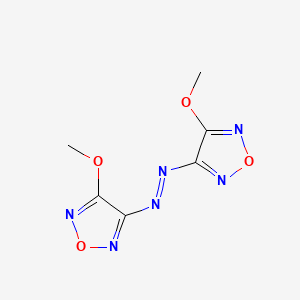

![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)
